
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoxazolin ring. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The methoxymethyl group can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, dichloromethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxymethyl group may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one can be compared with other similar compounds such as:
- 4-Chloromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methylisoxazolin-3-one
These compounds share similar structures but differ in the halogen substituent. The uniqueness of this compound lies in its specific reactivity and stability, which can influence its applications and effectiveness in various research contexts .
Properties
CAS No. |
153201-10-6 |
|---|---|
Molecular Formula |
C7H12BrNO3 |
Molecular Weight |
238.081 |
IUPAC Name |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Synonyms |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


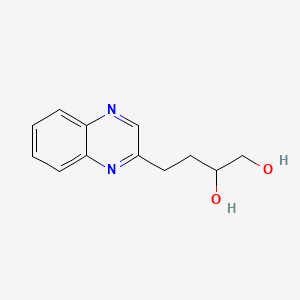
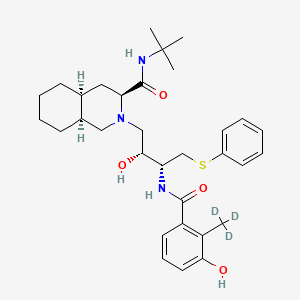
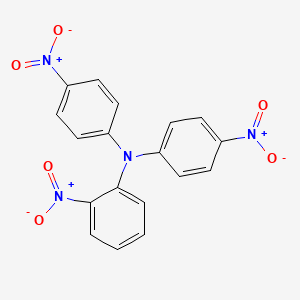

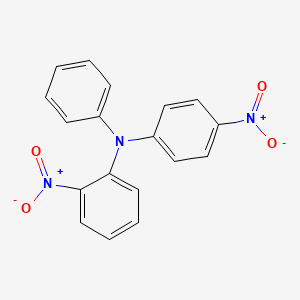
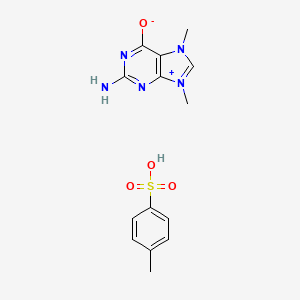
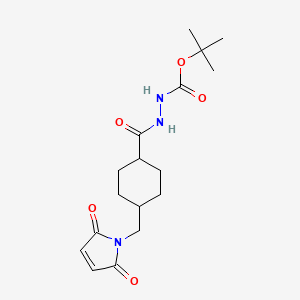
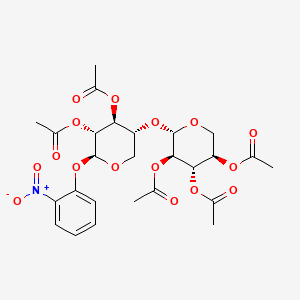
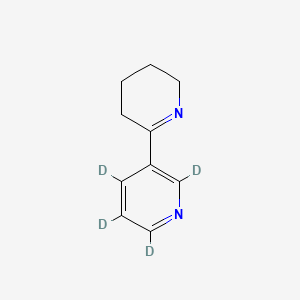
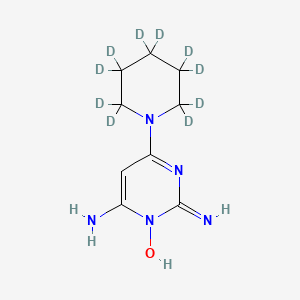

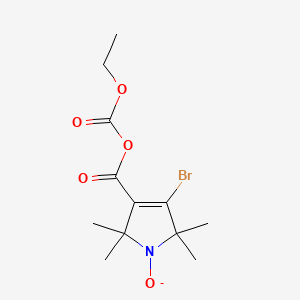
![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)
![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
